molecular formula C12H17NOS B3060583 3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one CAS No. 5409-49-4

3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one

Cat. No.: B3060583
CAS No.: 5409-49-4
M. Wt: 223.34 g/mol
InChI Key: DXGZIROEOMANMC-UHFFFAOYSA-N
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Description

3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a piperidin-1-yl group at position 3 and a thiophen-2-yl group at position 1. The molecular formula is C₁₂H₁₅NOS, with a molecular weight of 221.31 g/mol.

Properties

IUPAC Name

3-piperidin-1-yl-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-11(12-5-4-10-15-12)6-9-13-7-2-1-3-8-13/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGZIROEOMANMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279365
Record name 3-piperidin-1-yl-1-thiophen-2-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-49-4
Record name NSC12475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-piperidin-1-yl-1-thiophen-2-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bruylants Reaction via α-Amino Nitriles

The Bruylants reaction, involving the addition of organometallic reagents to α-amino nitriles, is a classical route for synthesizing aminoketones. For 3-piperidin-1-yl-1-thiophen-2-ylpropan-1-one, this method proceeds as follows:

Step 1: Preparation of α-Amino Nitrile Precursor
3-Piperidin-1-ylpropanenitrile is synthesized by reacting piperidine with acrylonitrile under basic conditions. This intermediate serves as the nitrogen-containing backbone.

Step 2: Grignard Addition
Thiophen-2-ylmagnesium bromide is prepared by reacting 2-bromothiophene with magnesium in anhydrous tetrahydrofuran (THF). This Grignard reagent is then added to 3-piperidin-1-ylpropanenitrile, forming a nitrile adduct.

Step 3: Hydrolysis to Ketone
The nitrile group is hydrolyzed to a ketone using aqueous hydrochloric acid (HCl) and heat, yielding the target compound. This step requires careful pH control to avoid over-hydrolysis or side reactions.

Challenges and Optimization

  • Regioselectivity : Competing additions at the nitrile group may occur, necessitating stoichiometric control.
  • Yield : Reported yields for analogous compounds range from 45% to 68%, depending on purification techniques.

Copper-Catalyzed α-Amination of Ketones

Transition-metal catalysis offers a streamlined alternative. A method adapted from the α-amination of propiophenone derivatives involves:

Step 1: Substrate Preparation
1-Thiophen-2-ylpropan-1-one is synthesized via Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of aluminum chloride (AlCl₃).

Step 2: Catalytic Amination
A copper(I) catalyst (e.g., [Cu(MeCN)₄]PF₆) facilitates the coupling of 1-thiophen-2-ylpropan-1-one with piperidine in dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds via a radical mechanism, forming the C–N bond at the α-position.

Reaction Conditions

  • Catalyst Loading : 10 mol% Cu(I)
  • Solvent : DMSO
  • Time : 10–12 hours
  • Yield : 75–82% (optimized for similar substrates).

Advantages

  • Mild Conditions : Avoids strongly acidic or basic environments.
  • Scalability : Demonstrated for gram-scale synthesis in continuous-flow systems.

Nucleophilic Addition to α,β-Unsaturated Ketones

A third route exploits Michael addition chemistry:

Step 1: Synthesis of α,β-Unsaturated Ketone
1-Thiophen-2-ylpropen-1-one is prepared via condensation of thiophene-2-carbaldehyde with acetone under acidic conditions.

Step 2: Piperidine Addition
Piperidine undergoes conjugate addition to the α,β-unsaturated ketone in ethanol, catalyzed by triethylamine. The reaction is exothermic and requires cooling to 0°C.

Yield and Limitations

  • Yield : ~50% due to competing polymerization of the enone.
  • Stereoselectivity : Mixtures of diastereomers may form, complicating purification.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Advantages Disadvantages
Bruylants Reaction Grignard reagent, HCl 45–68% High regioselectivity Sensitive to moisture, multi-step
Cu-Catalyzed Amination Cu(I) catalyst, DMSO 75–82% Mild conditions, scalable Requires inert atmosphere
Michael Addition Triethylamine, ethanol ~50% Simple setup Low yield, stereochemical issues

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct signals for thiophene protons (δ 6.8–7.4 ppm), piperidine methylenes (δ 2.5–3.2 ppm), and ketone carbonyl (δ 208 ppm in ¹³C NMR).
  • ¹³C NMR : Carbonyl carbon at ~208 ppm, with thiophene carbons between 125–140 ppm.

Mass Spectrometry

  • HRMS : Molecular ion peak at m/z 235.1034 (C₁₃H₁₇NOS⁺), confirming the molecular formula.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent but may include the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substitution Patterns and Backbone Variations

  • 3-Phenyl-1-piperidin-1-ylpropan-1-one (C₁₄H₁₉NO, MW 217.31 g/mol): Replaces the thiophen-2-yl group with phenyl, eliminating sulfur-mediated interactions.
  • 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (C₁₈H₂₁NOS, MW 299.44 g/mol): Features a butanone backbone, increasing chain length and conformational flexibility. The extended structure may enhance binding affinity in hydrophobic pockets but reduce metabolic stability due to higher lipophilicity .
  • 3-(Thiophen-2-ylthio)-1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one (C₁₈H₁₆ClF₃N₃OS₂, MW 468.91 g/mol): Incorporates a thioether linkage and trifluoromethylpyridine group, enhancing electronic complexity. The thioether may improve oxidative stability but introduce steric hindrance compared to the ketone group in the target compound .

Functional Group Modifications

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Replaces the ketone and piperidine with a hydroxyl and methylamino group, increasing polarity. This structural shift likely reduces blood-brain barrier permeability compared to the target compound .
  • 3-Phenyl-2-(piperidin-1-yl)-3,5,6,8-tetrahydro-4H-thiopyrano[3,4-b][5,4-d]pyrimidin-4-one: A fused thiopyrano-pyrimidinone system with a piperidine substituent. The rigid heterocyclic framework contrasts with the flexible propanone backbone of the target compound, suggesting divergent pharmacological applications .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one C₁₂H₁₅NOS 221.31 Ketone backbone, thiophene sulfur, piperidine CNS targeting, enzyme inhibition
3-Phenyl-1-piperidin-1-ylpropan-1-one C₁₄H₁₉NO 217.31 Phenyl substitution, no sulfur Lipophilic drug candidates
1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one C₁₈H₂₁NOS 299.44 Extended chain, phenyl-piperidine hybrid Enhanced receptor binding affinity
3-(Thiophen-2-ylthio)-propan-1-one derivatives Varies 350–470 Thioether linkage, halogenated substituents Antimicrobial or anticancer agents
  • Electronic Effects : The thiophen-2-yl group’s sulfur atom enables dipole-dipole interactions and hydrogen bonding, absent in phenyl analogs. This may enhance binding to sulfur-recognizing enzymes or receptors .
  • Solubility: Piperidine’s basic nitrogen improves aqueous solubility at physiological pH, advantageous for oral bioavailability. In contrast, compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol exhibit higher polarity but lower membrane permeability .
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas phenyl groups undergo slower cytochrome P450-mediated degradation. The target compound’s metabolic profile likely falls between these extremes .

Biological Activity

Overview

3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a thiophene moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential, particularly in the context of cancer treatment and other diseases.

Chemical Structure

The structural formula of this compound can be represented as follows:

C13H17NS\text{C}_{13}\text{H}_{17}\text{N}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may inhibit specific enzymes and proteins involved in critical biological pathways, including those related to cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound, particularly against various cancer cell lines. The compound has shown promising results in reducing cell viability in models of breast cancer, specifically the MDA-MB-231 triple-negative breast cancer cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Notes
This compoundMDA-MB-231 (TNBC)6.25Significant decrease in viability
MCF-7>200No significant effects observed

The IC50 value indicates the concentration required to inhibit cell viability by 50%. The data suggest that this compound is particularly effective against the MDA-MB-231 cell line, highlighting its potential as an anticancer agent.

Mechanistic Studies

Further investigations into the mechanism of action have revealed that this compound may interact with key regulatory proteins involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). Inhibition of CDK activity can lead to disrupted cell cycle progression and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Study on MDA-MB-231 Cells : A study evaluated the effect of varying concentrations of the compound on MDA-MB-231 cells, demonstrating a dose-dependent decrease in cell viability, with significant effects observed at low concentrations (6.25 µM).
  • In Vivo Efficacy : Animal model studies are ongoing to assess the therapeutic potential and safety profile of this compound when administered systemically. Preliminary results indicate reduced tumor growth rates compared to control groups.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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